Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate
Overview
Description
Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate is an organic compound that contains a trifluoromethylsulfonyloxy group attached to a propionate moiety
Mechanism of Action
Target of Action
The primary target of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate, also known as Ethyl O-trifluoromethanesulfonyl-L-lactate, is carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
This compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . The trifluoromethyl group is known for its high electronegativity and lipophilicity, which can significantly alter the properties of the molecules it is attached to .
Biochemical Pathways
The trifluoromethylation of carbon-centered radical intermediates is a key step in various biochemical pathways . These pathways are crucial in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials .
Pharmacokinetics
The trifluoromethyl group is known to enhance the lipophilicity of compounds, which could potentially improve their absorption and distribution within the body .
Result of Action
The trifluoromethylation of carbon-centered radical intermediates results in the formation of trifluoromethyl-containing compounds . These compounds have diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of trifluoromethylation can be affected by the presence of other functional groups in the molecule . Additionally, the stability of the compound can be influenced by factors such as temperature and pH .
Biochemical Analysis
Biochemical Properties
Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate plays a crucial role in biochemical reactions, particularly in the synthesis of complex molecules. It is often used as a substrate in the synthesis of tetra-methylated analogs of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTMA) based chelates for imaging applications . Additionally, it is involved in the Cu-catalyzed stereoinvertive nucleophilic silylation of α-triflyloxy esters . The compound interacts with various enzymes and proteins, facilitating the formation of desired products through specific biochemical pathways.
Cellular Effects
This compound influences cellular processes by interacting with cellular components and affecting cell function. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular enzymes can lead to alterations in metabolic flux and the regulation of gene expression, thereby influencing overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The trifluoromethylsulfonyloxy group allows the compound to act as a potent electrophile, facilitating nucleophilic substitution reactions. This property enables the compound to inhibit or activate specific enzymes, leading to changes in gene expression and cellular activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at -20°C, and its activity can be maintained over extended periods . Degradation products may form over time, potentially affecting its efficacy in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, the compound may exhibit beneficial effects on cellular processes and metabolic pathways. At higher dosages, toxic or adverse effects may be observed, including potential disruptions in cellular function and metabolic imbalances . It is essential to determine the optimal dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role in the synthesis of α-silylated carboxyl compounds highlights its importance in metabolic processes . Additionally, its impact on metabolic flux and metabolite levels can influence overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can affect its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate typically involves the reaction of ethyl (S)-2-hydroxypropionate with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoromethylsulfonyloxy group. The reaction conditions usually include low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and yield. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyloxy group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or other reduced products.
Oxidation Reactions: It can undergo oxidation to form more oxidized products, such as carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. The reactions are usually performed under anhydrous conditions to prevent side reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used. The reactions are carried out under acidic or basic conditions, depending on the desired product.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound, such as amides or ethers.
Reduction Reactions: The major products are the corresponding alcohols or other reduced forms.
Oxidation Reactions: The major products are carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the trifluoromethylsulfonyloxy group into various molecules. This modification can enhance the chemical and physical properties of the target compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. The trifluoromethylsulfonyloxy group can act as a probe to investigate the binding sites and activity of enzymes.
Medicine: It has potential applications in drug discovery and development. The trifluoromethylsulfonyloxy group can improve the pharmacokinetic properties of drug candidates, such as their metabolic stability and bioavailability.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, where the trifluoromethylsulfonyloxy group imparts desirable properties like hydrophobicity and chemical resistance.
Comparison with Similar Compounds
Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate can be compared with other similar compounds, such as:
Ethyl (S)-2-(trifluoromethylsulfonyl)propionate: This compound has a similar structure but lacks the oxy group. It has different reactivity and applications compared to this compound.
Ethyl (S)-2-(trifluoromethylsulfonamido)propionate: This compound contains a sulfonamido group instead of the sulfonyloxy group. It has different chemical properties and biological activities.
Ethyl (S)-2-(trifluoromethylsulfonyl)acetate: This compound has a similar trifluoromethylsulfonyl group but is attached to an acetate moiety. It has different synthetic routes and applications.
This compound is unique due to the presence of the trifluoromethylsulfonyloxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
ethyl (2S)-2-(trifluoromethylsulfonyloxy)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O5S/c1-3-13-5(10)4(2)14-15(11,12)6(7,8)9/h4H,3H2,1-2H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSBPHXTNVWICH-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C)OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458790 | |
Record name | Ethyl O-trifluoromethanesulfonyl-L-lactate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84028-88-6 | |
Record name | Ethyl O-trifluoromethanesulfonyl-L-lactate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10458790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (S)-2-(trifluoromethylsulfonyloxy)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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